![molecular formula C15H14F3N7 B2965283 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 2198084-78-3](/img/structure/B2965283.png)
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C15H14F3N7 and its molecular weight is 349.321. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
The compound , due to its structural complexity, falls within the realm of synthetic chemistry and heterocyclic chemistry, where it serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. Research has demonstrated its relevance in the synthesis of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, showcasing the versatility of such compounds in constructing complex molecular architectures. Specifically, research by Gazizov et al. (2020) highlighted the nitration of azolo[1,5-a]pyrimidin-7-amines leading to the formation of several nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, which were further reduced and subjected to heterocyclization, forming annulated cycles with significant yields (Gazizov et al., 2020).
Pharmacological Potential
Although specific details on the pharmacological applications of this compound are not provided directly in the research available, compounds with similar structural features have been investigated for various biological activities. For instance, triazolo and pyridazine derivatives have been explored for their antimicrobial and antitumor properties, suggesting potential areas of application for compounds within this chemical class. Studies by Riyadh (2011) on enaminones as building blocks for substituted pyrazoles highlight the synthetic versatility of such compounds in medicinal chemistry, suggesting a pathway for exploring the biological activities of closely related compounds (Riyadh, 2011).
Mechanism of Action
Target of action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of action
These compounds interact with c-Met kinase, inhibiting its activity. This inhibition can lead to a decrease in cellular growth and migration, which is particularly beneficial in the context of cancer treatment .
Result of action
The inhibition of c-Met kinase can lead to decreased cell growth and migration, potentially leading to the death of cancer cells .
properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7/c1-23(12-3-2-10(6-19-12)15(16,17)18)11-7-24(8-11)14-5-4-13-21-20-9-25(13)22-14/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJZDFQSKRMZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.